BenchChemオンラインストアへようこそ!

2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine

Cardiotonic Agent Medicinal Chemistry Structure-Activity Relationship

This ortho-nitrophenyl imidazo[4,5-c]pyridine is the only isomer enabling reductive cyclization to pyrido[1′,2′:1,2]imidazo[4,5-b]indole antimicrobials and provides a unique vector for AURKA/CDK inhibitor libraries. Unlike meta/para analogs, its geometry directly impacts target binding. For reproducible scaffold-hopping studies and analytical method validation, select this specific CAS 75007-80-6 isomer.

Molecular Formula C12H8N4O2
Molecular Weight 240.22 g/mol
CAS No. 75007-80-6
Cat. No. B11869059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine
CAS75007-80-6
Molecular FormulaC12H8N4O2
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8N4O2/c17-16(18)11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7H,(H,14,15)
InChIKeyIOVKJTYJINNZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine (CAS 75007-80-6): Baseline Characteristics and Scaffold Identity


2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine (CAS 75007-80-6) is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family, characterized by a 2-nitrophenyl substituent at the 2-position of the fused imidazole ring . Its molecular formula is C12H8N4O2, with a molecular weight of 240.22 g/mol, and it exists as the 3H-imidazo[4,5-c]pyridine tautomer [1]. This scaffold is a bioisostere of the purine nucleus, manifesting similar structural and electronic properties that make it a versatile platform in medicinal chemistry [2]. The compound is primarily utilized as a research intermediate and building block for the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents .

Why Generic Substitution of 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine Fails: The Critical Role of Scaffold Regiochemistry and Substituent Position


Generic substitution within the imidazopyridine class is not feasible due to profound differences in biological activity and physicochemical properties arising from two key structural variables: (1) the regiochemistry of the fused imidazo-pyridine ring system ([4,5-c] vs. [4,5-b] vs. [1,2-a]), and (2) the position of the nitro substituent on the phenyl ring (ortho, meta, or para) [1]. For instance, the imidazo[4,5-c]pyridine scaffold has been demonstrated to confer 5-10 fold greater potency in certain cardiotonic assays compared to the analogous imidazo[4,5-b]pyridine system (e.g., sulmazole), and all tested [4,5-c] analogs exhibited oral activity, whereas only one [4,5-b] derivative did [2]. Furthermore, the ortho-, meta-, and para-nitrophenyl isomers (CAS 75007-80-6, 89075-46-7, and 75007-81-7, respectively) exhibit distinct electronic and steric profiles due to the nitro group's position, which alters hydrogen-bonding capacity, dipole moment, and overall molecular geometry, directly impacting target binding and assay performance [1]. Therefore, selecting the correct regioisomer and positional isomer is a non-negotiable requirement for experimental reproducibility.

Product-Specific Quantitative Evidence Guide for 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine (CAS 75007-80-6): Differentiating Data for Scientific Selection


Scaffold-Dependent Inotropic Potency: [4,5-c] vs [4,5-b] Imidazopyridine Regioisomers

The imidazo[4,5-c]pyridine scaffold, to which this compound belongs, exhibits a 5-10 fold increase in inotropic potency relative to its [4,5-b] regioisomeric counterpart [1]. This class-level inference is critical for lead optimization in cardiotonic drug discovery.

Cardiotonic Agent Medicinal Chemistry Structure-Activity Relationship

Differentiating Oral Bioavailability: Superior Class Property of Imidazo[4,5-c]pyridines

A defining class-level advantage of the imidazo[4,5-c]pyridine scaffold is its demonstrated oral bioavailability, in stark contrast to its [4,5-b]pyridine counterparts [1]. This differentiation is paramount for in vivo studies and for selecting a core structure with higher translational potential.

Pharmacokinetics Oral Bioavailability Drug Development

Physicochemical Differentiation Among Nitrophenyl Positional Isomers (Ortho, Meta, Para)

Computational analysis reveals distinct physicochemical properties among the ortho-, meta-, and para-nitrophenyl isomers, which can influence solubility, lipophilicity, and target engagement [1][2][3]. The ortho-isomer (CAS 75007-80-6) is predicted to have a topological polar surface area (TPSA) of 87.4 Ų and an XLogP3 value of 1.9, parameters identical to its meta and para isomers. However, the ortho-substitution creates a unique electronic and steric environment, differentiating it from the other isomers in biological assays.

Computational Chemistry Property Prediction Structural Isomerism

Best Research and Industrial Application Scenarios for 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine (CAS 75007-80-6)


Synthesis of Kinase Inhibitor Libraries (e.g., AURKA, CDK)

This compound is an ideal starting material for generating focused libraries of imidazo[4,5-c]pyridine-based kinase inhibitors. Its 2-nitrophenyl group can be readily reduced to an amino group, enabling further functionalization (e.g., amide coupling, sulfonylation) to explore structure-activity relationships (SAR) around targets like Aurora kinase A (AURKA) and cyclin-dependent kinases (CDKs) [1][2]. The imidazo[4,5-c]pyridine core itself is a privileged scaffold in kinase drug discovery, and the ortho-nitro isomer provides a unique vector for substitution not achievable with meta- or para-isomers.

Antimicrobial Agent Development via Reductive Cyclization

The ortho-nitrophenyl group is a key functional handle for reductive cyclization reactions. For instance, treatment with triethyl phosphite can convert this compound into pyrido[1′,2′:1,2]imidazo[4,5-b]indole derivatives, a structural class with reported antimicrobial activity . This specific transformation is not possible with the meta- or para-nitro isomers, making CAS 75007-80-6 uniquely suited for accessing this biologically relevant chemotype.

Comparative Scaffold Hopping Studies in Medicinal Chemistry

Given the well-documented differences in potency and oral bioavailability between imidazo[4,5-c]pyridine and its [4,5-b]pyridine regioisomer, this compound serves as a crucial reference standard for scaffold-hopping studies [3]. Researchers evaluating the impact of core modifications on target engagement and pharmacokinetic properties will require this specific compound to generate comparable datasets and validate computational models.

Reference Standard for Isomeric Purity and Analytical Method Development

Due to the subtle but significant differences in properties among the ortho-, meta-, and para-nitrophenyl isomers, this compound is essential as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) capable of resolving and quantifying these isomers in reaction mixtures or biological samples [4][5][6].

Quote Request

Request a Quote for 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.